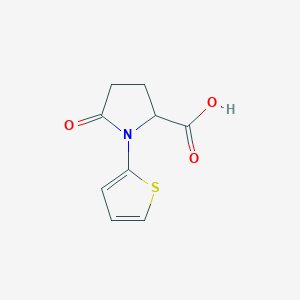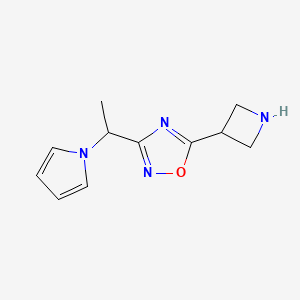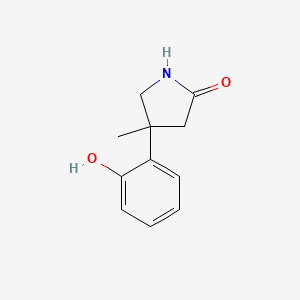
4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with methylamine, followed by cyclization to form the pyrrolidinone ring. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-(2-oxophenyl)-4-methylpyrrolidin-2-one.
Reduction: Formation of 4-(2-hydroxyphenyl)-4-methylpyrrolidin-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyrrolidinone ring structure but differ in the substitution pattern.
Schiff Bases: Compounds containing a similar hydroxyphenyl group but with different core structures.
Uniqueness
4-(2-Hydroxyphenyl)-4-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group and a pyrrolidinone ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(6-10(14)12-7-11)8-4-2-3-5-9(8)13/h2-5,13H,6-7H2,1H3,(H,12,14) |
InChI Key |
LLXWBQFRZQLQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14877963.png)
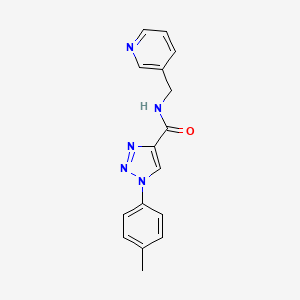
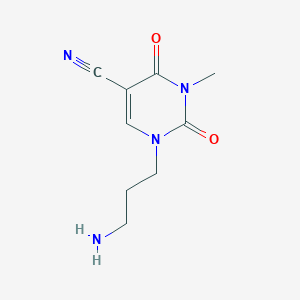
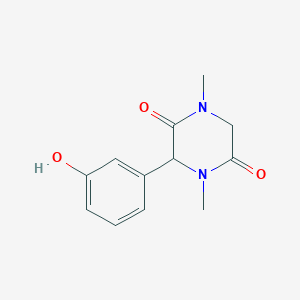
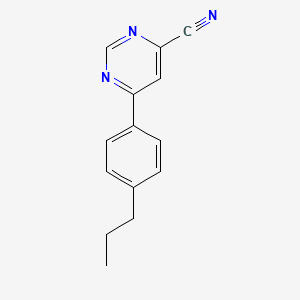
![4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877992.png)

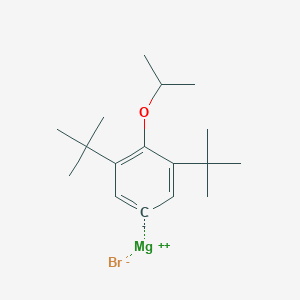
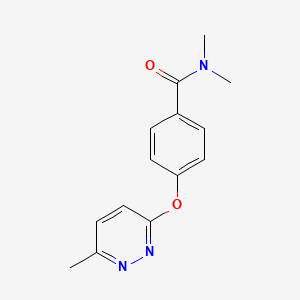
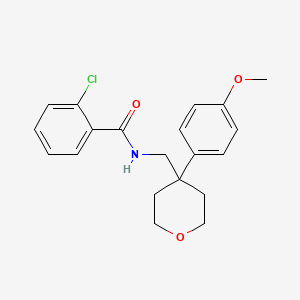
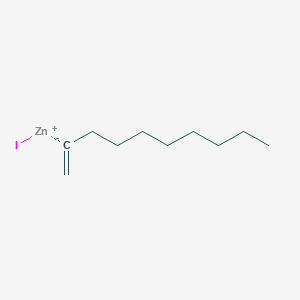
![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B14878032.png)
